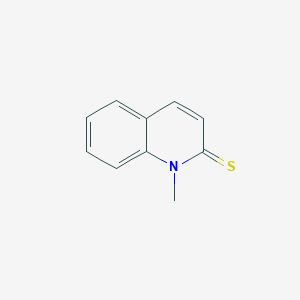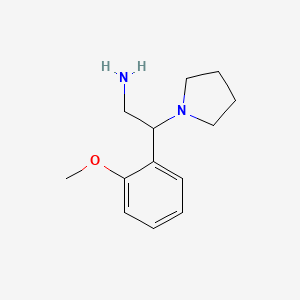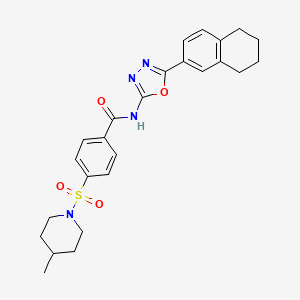
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of compounds called sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of therapeutic benefits.
科学的研究の応用
Heterocyclic Compound Synthesis
One notable application is in the synthesis of heterocyclic compounds, such as imidazo[1,2-a]pyrimidines. These compounds are produced through reactions involving nucleophilic addition and subsequent cyclization processes. For example, the reaction of 2-aminopyrimidines with arenesulfonamides leads to N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, which can be cyclized to give imidazo[1,2-a]pyrimidin-3-ylsulfonamides. This process highlights the utility of sulfonamide derivatives in synthesizing annulated heterocyclic derivatives, potentially useful for various pharmacological applications (Rozentsveig et al., 2014).
Anti-inflammatory and Analgesic Properties
Derivatives of sulfonamides, including those structurally related to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide, have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies often involve the synthesis of novel compounds, which are then evaluated for their biological activities. An example includes the synthesis of celecoxib derivatives and their evaluation, revealing potential therapeutic agents with anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013).
Anticancer Activity
The incorporation of benzenesulfonamide moieties into imidazole derivatives has been explored for their cytotoxicity against various cancer cell lines, including triple-negative breast cancer and malignant melanoma. This research direction aims to identify compounds with potent anticancer activities, contributing to the development of new therapeutic options for challenging-to-treat cancers (Balandis et al., 2021).
Chemical Sensor Development
Sulfonamide derivatives have also found applications in the development of chemical sensors. For instance, a pyrenesulfonyl-imidazolium derivative has been synthesized to act as a selective sensor for cyanide ions in aqueous media. Such sensors are crucial for environmental monitoring and safety, offering sensitive and selective detection of hazardous substances (Kumar & Kim, 2015).
特性
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-3-6-15(11-13(12)2)22(20,21)18-8-10-19-9-7-17-16(19)14-4-5-14/h3,6-7,9,11,14,18H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWVSUCDQVARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)

![3-Phenylmethoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2846318.png)


![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)



